molecular formula C25H25NO2 B163949 Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-76-1

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No. B163949
CAS RN: 824960-76-1
M. Wt: 371.5 g/mol
InChI Key: BWBLGFVKOJDYSU-UHFFFAOYSA-N
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Description

“Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid . It has the molecular formula C25H25NO2 . It is also known as JWH-081 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentylindole moiety attached to a methoxynaphthalenyl group via a methanone linkage . The InChI string representation of its structure is InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.4715 g/mol . The exact physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Forensic Toxicology

JWH-267: has significant implications in forensic toxicology. It’s used as a reference substance to identify and quantify synthetic cannabinoids in biological samples, such as urine . This is crucial for law enforcement and forensic investigations related to the use of synthetic cannabinoids, which are often abused due to their psychoactive effects.

Analytical Method Development

JWH-267: is used in the development of analytical methods, particularly in mass spectrometry. It aids in creating robust, precise, and specific methods for the detection of synthetic cannabinoids in complex biological matrices .

Legal and Regulatory Policy

The compound is also relevant in the context of legal and regulatory policy. It’s used to inform legislation regarding the control and classification of synthetic cannabinoids, as seen in the case of JWH-018, a related compound .

Safety and Hazards

This compound is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

Mechanism of Action

Target of Action

JWH-267, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory .

Mode of Action

JWH-267 acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids such as THC . The activation of CB1 receptors in the brain can lead to psychoactive effects, while the activation of CB2 receptors is associated with anti-inflammatory responses .

Biochemical Pathways

It is known that the activation of cannabinoid receptors can influence the release of various neurotransmitters in the brain . This can affect numerous signaling pathways and have downstream effects on processes such as pain perception, mood regulation, and immune response .

Pharmacokinetics

Synthetic cannabinoids like jwh-267 are typically lipophilic, meaning they can easily cross cell membranes and the blood-brain barrier . This allows them to rapidly reach their target receptors in the brain

Result of Action

The activation of cannabinoid receptors by JWH-267 can lead to a variety of effects. In the brain, this can result in psychoactive effects such as euphoria, altered perception, and cognitive impairment . In the immune system, activation of CB2 receptors can have anti-inflammatory effects . The use of synthetic cannabinoids like jwh-267 can also lead to adverse effects, including tachycardia, hypertension, nausea, and potentially severe psychiatric effects .

Action Environment

The action, efficacy, and stability of JWH-267 can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism and action of JWH-267 . Additionally, individual factors such as the user’s age, health status, and genetic makeup can influence the compound’s effects

properties

IUPAC Name

(2-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLGFVKOJDYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460715
Record name (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

CAS RN

824960-76-1
Record name JWH-267
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-267
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2Z4BXW5TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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